molecular formula C9H12N2O B8746544 6-Cyclobutoxypyridin-3-amine

6-Cyclobutoxypyridin-3-amine

Cat. No.: B8746544
M. Wt: 164.20 g/mol
InChI Key: JRBXTNBZQGKGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutoxypyridin-3-amine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3,10H2

InChI Key

JRBXTNBZQGKGBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask containing 10% w/w Pd/C (485 mg) was gently flushed with argon while slowly adding MeOH (50 mL) along the sides of the flask, followed by the addition in ˜5 mL portions of a solution of 2-cyclobutoxy-5-nitro-pyridine (4.85 g, 25 mmol), as prepared in the previous step, in MeOH (30 mL). (Caution: Large scale addition of volatile organics to Pd/C in the presence of air can cause fire.) The flask was then evacuated one time and stirred under H2 balloon pressure for 2 h at rt. The reaction was then filtered, and the clear amber filtrate was concentrated, taken up in toluene (2×50 mL) to remove residual MeOH, and concentrated under reduced pressure to provide the crude title compound as a translucent dark brown oil with a faint toluene smell (4.41 g, “108%” crude yield). 1H NMR (300 MHz, CDCl3) δ 7.65 (d, J=3.0 Hz, 1H), 7.04 (dd, J=8.71 and 2.96 Hz, 1H), 6.55 (d, J=8.74 Hz, 1H), 5.04 (m, 1H), 2.42 (m, 2H), 2.10 (m, 2H), 1.80 (m, 1H), 1.66 (m, 1H). LC-MS (ESI): calcd mass 164.1, found 165.2 (MH+).
Quantity
4.85 g
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30 mL
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485 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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